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Compound of Interest

Compound Name: LC-2

Cat. No.: B15623353

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Lankacidin C, a polyketide
antibiotic with significant antibacterial and antitumor properties. This document delves into its
chemical architecture, biological activities, and the molecular pathways it modulates. Detailed
experimental protocols are provided to facilitate further research and development.

Chemical Structure and Properties of Lankacidin C

Lankacidin C is a macrocyclic polyketide characterized by a 17-membered carbocyclic ring
bridged by a d-lactone. Its complex structure is a product of a modular and iterative mixed

polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathway in
Streptomyces rochei.
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Identifier Value
N-
[(1S,2R,3E,5E,7S,9E,11E,13S,15R,19R)-7,13-
Systematic Name dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-

oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-

yl]-2-oxopropanamide

Synonyms LC-2, Lankacidin, Bundlin A, Antibiotic T-2636 C
Molecular Formula C25H33NO7

Molecular Weight 459.53 g/mol

InChl Key ATDILMLBOZKFGI-JUTMVFGESA-N

C[C@@H]1[C@H]2C--INVALID-LINK~-
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Biological Activity and Mechanism of Action

Lankacidin C exhibits a dual mechanism of action, making it a molecule of interest for both
infectious diseases and oncology.

Antibacterial Activity: Ribosome Inhibition

Lankacidin C is a potent inhibitor of bacterial protein synthesis. It binds to the peptidyl
transferase center (PTC) on the 50S subunit of the bacterial ribosome. This binding event
interferes with peptide bond formation, a critical step in protein elongation, thereby halting
bacterial growth. Notably, Lankacidin C can act synergistically with other antibiotics, such as
lankamycin, which binds to the nascent peptide exit tunnel (NPET), a site adjacent to the PTC.
This dual targeting of the ribosomal machinery enhances their combined antibacterial effect.

Antitumor Activity: Microtubule Stabilization

In addition to its antibacterial properties, Lankacidin C demonstrates considerable antitumor
activity against various cancer cell lines, including leukemia, melanoma, and lymphosarcoma.
Its anticancer mechanism is attributed to its ability to function as a microtubule-stabilizing
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agent, similar to the well-known chemotherapeutic drug, paclitaxel. By binding to the paclitaxel-
binding site on B-tubulin, Lankacidin C promotes tubulin polymerization and stabilizes
microtubules. This disruption of microtubule dynamics leads to mitotic arrest, ultimately
triggering apoptosis in cancer cells.

Signaling and Biosynthetic Pathways

The following diagrams illustrate the key molecular pathways associated with Lankacidin C.
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Mechanism of Antibacterial Action of Lankacidin C
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Caption: Antibacterial mechanism of Lankacidin C.
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Mechanism of Antitumor Action of Lankacidin C
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Caption: Antitumor mechanism of Lankacidin C.
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Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Lankacidin C on cancer cell lines.
Materials:

e Cancer cell line of interest (e.g., HelLa, T47D)

o Complete culture medium

e Lankacidin C (dissolved in DMSO)

o 96-well flat-bottom sterile plates

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
sterile PBS)

e Solubilization solution (e.g., DMSO or 0.01 M HCI in 10% SDS)
e Microplate reader
Procedure:

o Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of
complete medium. Incubate at 37°C in a humidified 5% CO2 incubator for 24 hours.

o Compound Treatment: Prepare serial dilutions of Lankacidin C in complete culture medium.
Remove the old medium and add 100 pL of the various Lankacidin C concentrations. Include
a vehicle control (DMSO) and a no-treatment control.

 Incubation: Incubate the plate for the desired treatment period (e.g., 48, 72, or 96 hours).

o MTT Addition: Add 10 pL of 5 mg/mL MTT solution to each well.
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e Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of
MTT to formazan crystals by viable cells.

» Solubilization: Carefully remove the medium and add 100 pL of solubilization solution to each
well. Pipette up and down to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of Lankacidin C on the polymerization of purified tubulin.

Materials:

Purified tubulin (>99% pure)

e General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCI2, 0.5 mM EGTA)

e GTP solution (100 mM)

e Lankacidin C

e DMSO (vehicle control)

o Pre-warmed 96-well microplate

» Temperature-controlled microplate reader

Procedure:

o Reagent Preparation: On ice, reconstitute purified tubulin in General Tubulin Buffer to a final
concentration of 3-5 mg/mL. Prepare a working solution of GTP by diluting the stock to 10
mM in General Tubulin Buffer.

o Reaction Setup (on ice): In a pre-chilled 96-well plate, add the desired concentrations of
Lankacidin C or DMSO. Add the tubulin solution and GTP (final concentration 1 mM).

o Polymerization Measurement: Transfer the plate to a microplate reader pre-warmed to 37°C.
Measure the increase in absorbance at 340 nm every 30 seconds for 60-90 minutes.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15623353?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Immunofluorescence for Microtubule Visualization

This protocol allows for the visualization of Lankacidin C's effect on the microtubule
cytoskeleton.

Materials:

T47D cells

e Lankacidin C

e DMSO (vehicle control)

o Colchicine and Paclitaxel (as controls)
e 4% Paraformaldehyde in PBS

e 0.1% Triton X-100 in PBS

e Blocking Buffer (1% BSA in PBS)

e Primary antibody: anti-a-tubulin

e Fluorescently labeled secondary antibody
e DAPI

e Mounting medium

o Fluorescence microscope

Procedure:

e Cell Culture and Treatment: Seed T47D cells on coverslips in a 24-well plate. Treat the cells
with 1 uM Lankacidin C, DMSO, 0.5 pM colchicine, or 100 nM paclitaxel for 2 hours.

o Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes,
followed by permeabilization with 0.1% Triton X-100 for 10 minutes.
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» Blocking and Antibody Incubation: Block with 1% BSA for 1 hour. Incubate with the primary
anti-a-tubulin antibody, followed by the fluorescently labeled secondary antibody.

» Staining and Mounting: Stain the nuclei with DAPI. Mount the coverslips onto microscope
slides using mounting medium.

e Imaging: Visualize the cells using a fluorescence microscope.

Quantitative Data Summary

. Lankacidin C
Assay Cell Line . Result
Concentration

Cell Viability HelLa IC50 ~1 uM (72h)
T47D IC50 ~0.5 pM (72h)
_ Increased rate and
Tubulin )
o In vitro 10 uM extent of
Polymerization o
polymerization
Significantly increased
In vitro 100 uM rate and extent of
polymerization
Protein Synthesis )
o E. coli cell-free IC50 ~0.3 M
Inhibition
S. aureus 70S IC50 (puromycin
. _ 0.32£0.02 uM
ribosomes reaction)
Conclusion

Lankacidin C is a promising natural product with a unique dual mechanism of action that
warrants further investigation for its potential as both an antibacterial and an antitumor agent.
The detailed chemical information and experimental protocols provided in this guide are
intended to serve as a valuable resource for the scientific community to advance the research
and development of this multifaceted molecule.
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 To cite this document: BenchChem. [Unveiling the Multifaceted Nature of Lankacidin C: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15623353#what-is-the-chemical-structure-of-Ic-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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